9-(2-Biphenylyl)-10-methylacridinium Perchlorate
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Overview
Description
9-(2-Biphenylyl)-10-methylacridinium Perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group attached to an acridinium core, which is further modified by a methyl group. The perchlorate anion serves as a counterion to balance the charge of the acridinium cation.
Preparation Methods
The synthesis of 9-(2-Biphenylyl)-10-methylacridinium Perchlorate typically involves a multi-step process. One common method includes the reaction of 2-biphenylyl lithium with 10-methylacridinium chloride under controlled conditions. The resulting product is then treated with perchloric acid to form the perchlorate salt. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of advanced techniques and equipment .
Chemical Reactions Analysis
9-(2-Biphenylyl)-10-methylacridinium Perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The biphenyl and acridinium moieties can undergo electrophilic and nucleophilic substitution reactions, respectively. .
Scientific Research Applications
9-(2-Biphenylyl)-10-methylacridinium Perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, aiding in the study of molecular interactions and dynamics.
Biology: The compound’s fluorescence is utilized in imaging techniques to visualize cellular structures and processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9-(2-Biphenylyl)-10-methylacridinium Perchlorate involves its interaction with molecular targets through its acridinium core. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in photodynamic therapy, where light activation leads to the generation of reactive oxygen species that damage cancer cells .
Comparison with Similar Compounds
Similar compounds to 9-(2-Biphenylyl)-10-methylacridinium Perchlorate include:
9-Phenylacridinium Perchlorate: Similar in structure but with a phenyl group instead of a biphenyl group.
10-Methylacridinium Chloride: Lacks the biphenyl group and perchlorate anion.
2-Biphenylyl Isocyanate: Contains a biphenyl group but differs in its functional groups and overall reactivity
The uniqueness of this compound lies in its combined structural features, which confer distinct photophysical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H20ClNO4 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
10-methyl-9-(2-phenylphenyl)acridin-10-ium;perchlorate |
InChI |
InChI=1S/C26H20N.ClHO4/c1-27-24-17-9-7-15-22(24)26(23-16-8-10-18-25(23)27)21-14-6-5-13-20(21)19-11-3-2-4-12-19;2-1(3,4)5/h2-18H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
BIYCHPCSVPTZJV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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